R-アバナフィル
説明
R-Avanafil is a useful research compound. Its molecular formula is C23H26ClN7O3 and its molecular weight is 483.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality R-Avanafil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about R-Avanafil including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ナノ粒子製剤による生体利用率の向上
R-アバナフィルは、生体利用率を向上させるために、生分解性ポリマーナノ粒子に製剤化されています . この製剤は、従来の形態で投与した場合の約36%という低い生体利用率を克服することを目的としています。 アバナフィル:ポリ(乳酸-コ-グリコール酸)(PLGA)比、超音波処理時間、およびポリビニルアルコール(PVA)濃度を最適化することにより、研究者はR-アバナフィルの血漿中最大濃度とAUCを大幅に増加させ、生体利用率の成功した向上を示しました。
神経保護アプリケーション
研究では、特に糖尿病性神経障害(DN)の治療のために、ナノベースの神経保護戦略におけるR-アバナフィルの使用が検討されています . この薬剤は、cGMP特異的ホスホジエステラーゼの分解を選択的に阻害することにより、cGMPのレベルを増加させるため、細胞保護の決定的なメディエーターとなります。 抗酸化物質を利用したキトサンベースのアバナフィルナノ複合体は、PC12細胞で神経保護効果を向上させています。
勃起不全治療
第2世代のホスホジエステラーゼ-5(PDE5)阻害剤であるR-アバナフィルは、陰茎組織に対する高い選択性と急速な吸収を示し、勃起不全の有効な治療法となっています . ナノ粒子への製剤化は、吸収と生体利用率を向上させることで、その有効性を高めることを目的としています。
制御された薬物放出
R-アバナフィルナノ粒子の開発は、制御された薬物放出を実現することも目的としています . 製剤パラメータを操作することにより、科学者は、事前に決められた速度で薬剤を放出する薬物送達システムを作成することができ、治療効果を高め、副作用を軽減します。
臨床薬物動態
臨床薬物動態評価は、ヒトにおけるR-アバナフィルの挙動を理解するために不可欠です . 単回投与臨床薬物動態評価を含む研究は、薬剤の最適な用量と投与頻度を決定するのに役立ちます。
ポリマーベースの薬物送達システム
R-アバナフィルナノ粒子の製剤におけるPLGAなどの生分解性ポリマーの使用は、ポリマーベースの薬物送達システムにおける大きな進歩を表しています . これらのシステムは、生体適合性、安全性、および体内の特定の標的部位に薬剤を運ぶ能力などの利点を提供します。
作用機序
Target of Action
R-Avanafil primarily targets the enzyme phosphodiesterase-5 (PDE5) found in the smooth muscle of the corpus cavernosum in the penis . PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in achieving and maintaining an erection .
Mode of Action
R-Avanafil works by inhibiting the action of PDE5, thereby preventing the degradation of cGMP . This inhibition leads to an increase in the levels of cGMP. During sexual arousal, nitric oxide is released, which stimulates the production of cGMP. The increased levels of cGMP cause the smooth muscles in the penis to relax, allowing for increased blood flow and an erection .
Biochemical Pathways
The primary biochemical pathway affected by R-Avanafil is the nitric oxide-cGMP pathway When sexual stimulation occurs, nitric oxide is released, which triggers the production of cGMP Under normal circumstances, PDE5 breaks down cGMP. This results in prolonged smooth muscle relaxation and sustained erection .
Pharmacokinetics
R-Avanafil exhibits rapid absorption with a terminal half-life of approximately 5 hours . It is metabolized primarily by the liver enzyme CYP3A4, and its metabolites are excreted in both feces (~62%) and urine (~21%) . The time to peak plasma concentration is between 30 to 45 minutes .
Result of Action
The molecular effect of R-Avanafil is the inhibition of PDE5, leading to an increase in cGMP levels. The cellular effect is the relaxation of smooth muscle cells in the corpus cavernosum of the penis, facilitating penile erection .
Action Environment
Environmental factors such as light, moisture, and temperature can affect the stability of R-Avanafil . Therefore, it is crucial to store R-Avanafil in a controlled environment to maintain its efficacy. Furthermore, the bioavailability and action of R-Avanafil can be influenced by factors such as food intake and alcohol consumption. For instance, high-fat meals can delay the absorption of R-Avanafil, and substantial alcohol consumption can increase the risk of side effects .
生化学分析
Biochemical Properties
R-Avanafil plays a crucial role in biochemical reactions by inhibiting the enzyme phosphodiesterase type 5. This inhibition prevents the degradation of cyclic guanosine monophosphate, leading to increased levels of cyclic guanosine monophosphate in the corpus cavernosum. The elevated levels of cyclic guanosine monophosphate result in smooth muscle relaxation and increased blood flow. R-Avanafil interacts with the enzyme phosphodiesterase type 5 through competitive inhibition, binding to the active site of the enzyme and preventing its interaction with cyclic guanosine monophosphate .
Cellular Effects
R-Avanafil influences various cellular processes, particularly in the smooth muscle cells of the corpus cavernosum. By inhibiting phosphodiesterase type 5, R-Avanafil increases the concentration of cyclic guanosine monophosphate, which activates protein kinase G. This activation leads to the phosphorylation of target proteins that cause smooth muscle relaxation and vasodilation. Additionally, R-Avanafil affects cell signaling pathways by modulating the levels of cyclic guanosine monophosphate, which can influence gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of R-Avanafil involves the selective inhibition of phosphodiesterase type 5. Upon sexual stimulation, nitric oxide is released in the corpus cavernosum, activating guanylate cyclase and increasing cyclic guanosine monophosphate levels. R-Avanafil binds to the active site of phosphodiesterase type 5, preventing the degradation of cyclic guanosine monophosphate. This results in prolonged smooth muscle relaxation and increased blood flow to the penis. The binding interaction between R-Avanafil and phosphodiesterase type 5 is highly specific, ensuring minimal off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of R-Avanafil have been observed to change over time. The compound is stable under standard laboratory conditions, but its efficacy can decrease due to degradation over extended periods. Long-term studies have shown that R-Avanafil maintains its ability to inhibit phosphodiesterase type 5 and increase cyclic guanosine monophosphate levels, although the extent of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
In animal models, the effects of R-Avanafil vary with different dosages. At lower doses, R-Avanafil effectively inhibits phosphodiesterase type 5 and increases cyclic guanosine monophosphate levels without significant adverse effects. At higher doses, toxic effects such as hypertension and abnormal electrocardiograms have been observed. The threshold for these adverse effects varies among different animal models, but they generally occur at doses significantly higher than those used for therapeutic purposes .
Metabolic Pathways
R-Avanafil is metabolized primarily in the liver by cytochrome P450 enzymes, particularly cytochrome P450 3A4. The primary metabolites of R-Avanafil are excreted in the urine and feces. The metabolic pathways involve hydroxylation and demethylation reactions, which convert R-Avanafil into more water-soluble compounds for excretion. These metabolic processes ensure that R-Avanafil is efficiently cleared from the body, minimizing the risk of accumulation and toxicity .
Transport and Distribution
R-Avanafil is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It is highly protein-bound in plasma, which facilitates its distribution to target tissues. The compound is also capable of crossing the blood-brain barrier, although its primary site of action is the corpus cavernosum. The distribution of R-Avanafil is influenced by its lipophilicity and affinity for plasma proteins .
Subcellular Localization
The subcellular localization of R-Avanafil is primarily within the cytoplasm of smooth muscle cells in the corpus cavernosum. It does not have specific targeting signals or post-translational modifications that direct it to specific organelles. Instead, its activity is determined by its ability to inhibit phosphodiesterase type 5 within the cytoplasm. The localization of R-Avanafil within the cytoplasm ensures that it can effectively interact with its target enzyme and exert its therapeutic effects .
特性
IUPAC Name |
4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAJZXNPAWBCOA-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@@H]4CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。